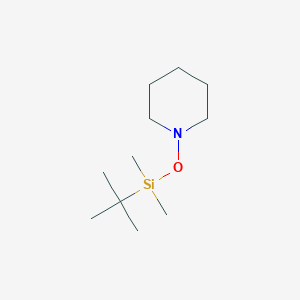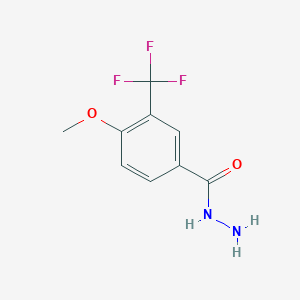
Benzoic acid, 4-methoxy-3-(trifluoromethyl)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-(trifluoromethyl)benzohydrazide is an organic compound belonging to the class of aroyl hydrazines. It is characterized by the presence of a methoxy group at the 4-position and a trifluoromethyl group at the 3-position on the benzene ring, along with a hydrazide functional group.
Vorbereitungsmethoden
The synthesis of 4-methoxy-3-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-methoxy-3-(trifluoromethyl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
4-methoxy-3-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-(trifluoromethyl)benzohydrazide has been utilized in various scientific research applications:
Chemistry: It serves as a reagent in the synthesis of benzoyl hydrazone derivatives, which exhibit fungicidal activity.
Biology: The compound is used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Wirkmechanismus
The mechanism of action of 4-methoxy-3-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
4-methoxy-3-(trifluoromethyl)benzohydrazide can be compared with other similar compounds, such as:
4-(trifluoromethyl)benzohydrazide: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(trifluoromethyl)benzohydrazide: The trifluoromethyl group is positioned differently, potentially altering its chemical properties and applications.
3,5-bis(trifluoromethyl)benzohydrazide: Contains two trifluoromethyl groups, which can significantly impact its chemical behavior and biological interactions.
Eigenschaften
Molekularformel |
C9H9F3N2O2 |
|---|---|
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
4-methoxy-3-(trifluoromethyl)benzohydrazide |
InChI |
InChI=1S/C9H9F3N2O2/c1-16-7-3-2-5(8(15)14-13)4-6(7)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
ZXADNGDPKJBZLI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
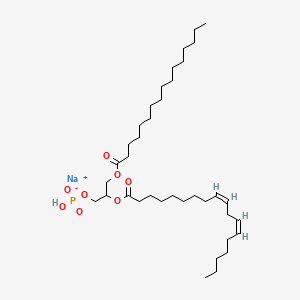
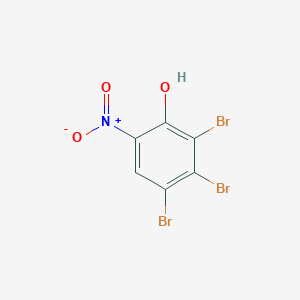
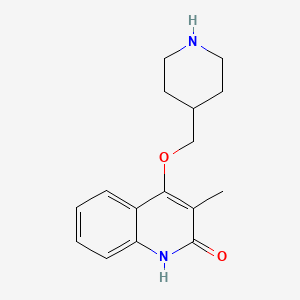
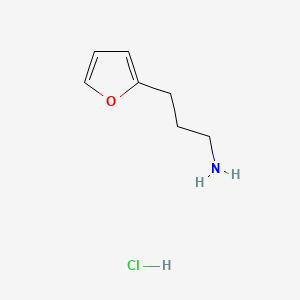
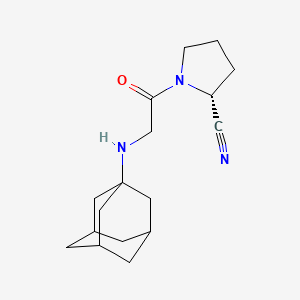

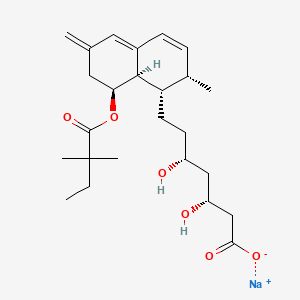
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)

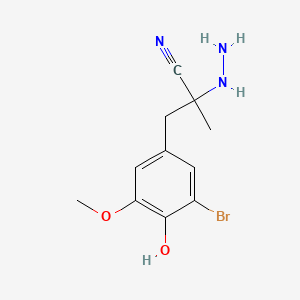
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
